molecular formula C13H18ClNO B161382 2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride CAS No. 4631-27-0

2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride

Cat. No. B161382
CAS RN: 4631-27-0
M. Wt: 239.74 g/mol
InChI Key: KJMDOBYGKOIRQI-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride is a chemical compound with the linear formula C14H20ClNO . It is a rare and unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been reported in a five-step process . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination with methyl amine, and the obtained imine is rearranged at elevated temperature to synthesize ketamine .


Molecular Structure Analysis

The molecular structure of 2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride is represented by the linear formula C14H20ClNO . Its molecular weight is 253.775 .

Scientific Research Applications

X-ray Powder Diffraction Analysis

One significant application of this compound is in the field of X-ray powder diffraction analysis. Maixner et al. (2017) reported detailed X-ray powder diffraction data, unit-cell parameters, and space group for this compound, indicating its utility in crystallographic studies and the determination of molecular structures (Maixner et al., 2017).

Spectroscopic Identification and Derivatization

Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including this compound, using a combination of GC-MS, IR, NMR, and X-ray diffraction methods. This study highlights the role of these compounds in analytical chemistry, especially in the identification and characterization of new chemical entities (Nycz et al., 2016).

Synthesis of Derivatives for Therapeutic Purposes

Masaud et al. (2022) discuss the synthesis of new derivatives of ketamine (including this compound) using Mannich reactions. This research is crucial for drug design, potentially leading to the development of new therapeutic agents (Masaud et al., 2022).

Crystal Structure Analysis

The study of the crystal structure of related compounds, as shown by Hakey et al. (2008), provides insights into the molecular configuration and stability of these compounds, which is essential for pharmaceutical applications (Hakey et al., 2008).

Computational Studies for Drug Design

Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, including this compound. These studies are vital for understanding the molecular interactions and properties of these compounds, aiding in drug design and development (Nycz et al., 2011).

Synthesis and Pain Activity Evaluation

Ahmadi et al. (2010) synthesized new derivatives of phencyclidine and evaluated their acute and chronic pain activities. This research indicates the potential medical applications of these compounds in pain management (Ahmadi et al., 2010).

properties

IUPAC Name

2-(methylamino)-2-phenylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11;/h2-4,7-8,14H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMDOBYGKOIRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595730
Record name N-Methyl-1-phenylcyclohexanamine hydrochloride (1:1)
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride

CAS RN

4631-27-0
Record name Cyclohexanone, 2-(methylamino)-2-phenyl-, hydrochloride (1:1)
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Record name Deschloroketamine hydrochloride
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Record name NSC409375
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Record name N-Methyl-1-phenylcyclohexanamine hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride
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Record name DESCHLOROKETAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Maixner, B Jurásek, M Kohout, M Kuchař… - Powder Diffraction, 2017 - cambridge.org
X-ray powder diffraction data, unit-cell parameters, and space group for S-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride, C13H18ClNO, are reported [a = 6.578 (1) Å, b = …
Number of citations: 6 www.cambridge.org

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